molecular formula C9H15BN2O4S B3097702 [5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid CAS No. 1314987-50-2

[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid

Cat. No.: B3097702
CAS No.: 1314987-50-2
M. Wt: 258.11 g/mol
InChI Key: BHXPLHQBIOVPCK-UHFFFAOYSA-N
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Description

[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid: is an organic compound belonging to the family of boronic acids. It is characterized by its molecular formula C9H15BN2O4S and a molecular weight of 258.11 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the formation of the boronic acid group.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: [5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

    Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of halogenated solvents and catalysts like copper or palladium complexes.

Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays.

Medicine: In medicine, this compound is investigated for its potential as a therapeutic agent. It has shown promise in the development of drugs targeting specific enzymes and receptors.

Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its unique chemical properties make it a versatile intermediate in various manufacturing processes.

Comparison with Similar Compounds

  • [4-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid
  • [5-(Methylsulfamoyl)pyridin-3-yl]boronic acid
  • [5-(Ethylsulfamoyl)pyridin-3-yl]boronic acid

Comparison: Compared to these similar compounds, [5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties. This makes it particularly useful in applications where selective binding and inhibition are required.

Properties

IUPAC Name

[5-(tert-butylsulfamoyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O4S/c1-9(2,3)12-17(15,16)8-4-7(10(13)14)5-11-6-8/h4-6,12-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXPLHQBIOVPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)S(=O)(=O)NC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-bromo-pyridine-3-sulfonic acid tert-butylamide (CAS 911111-80-3; WO2010007) (11.4 g, 39 mmol) in tetrahydrofuran (200 ml) was treated with triisopropyl borate (33 ml, 144 mmol) and cooled to −78° C. A solution of n-butyl lithium in hexane (1.6M, 90 ml, 144 mmol) was added cautiously whereby the reaction temperature was kept below −60° C. The reaction mixture was stirred for 3.5 hours at −78° C. For the workup, the reaction mixture was treated with water (300 ml), stirred at room temperature for 15 minutes, and then extracted with ethyl acetate. The aqueous layer was separated and acidified with hydrochloric acid (3M) to pH 4. Thereafter, solid sodium chloride was added, and the aqueous layer was extracted with ethyl acetate. The organic layers were combined, dried over magnesium sulphate, filtered, and the solvent evaporated to give a light yellow amorphous product. For purification, the residue was dissolved at room temperature in a 3:1-mixture of water and isopropanol (100 ml). More water was added (total volume: 200 ml), then the solution cooled to 0° C., stirred for 30 minutes. The precipitate was filtrated, the solid washed with water and dried at high vacuum to give the 5-(N-tert-butylsulfamoyl)pyridin-3-ylboronic acid (5.06 g, 50% yield) as an off-white solid. MS (ISN): m/z=257.1 [M−H]−.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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